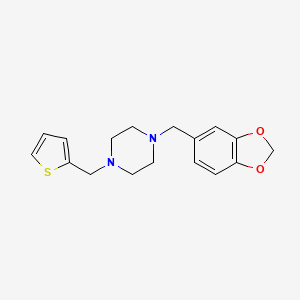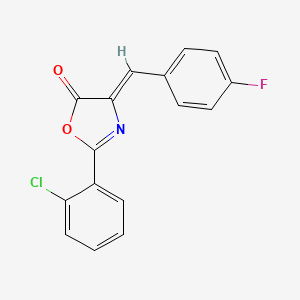![molecular formula C21H31ClN4 B5128244 N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with chlorine and methyl groups, a piperidine ring, and a phenylethanamine moiety, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
Formation of the piperidine ring: This involves the cyclization of appropriate amines with aldehydes or ketones.
Coupling reactions: The final step involves coupling the pyrazole and piperidine rings with the phenylethanamine moiety using reagents like sodium hydride and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine shares similarities with other pyrazole and piperidine derivatives, such as:
- N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine
- N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
Uniqueness
- Structural Uniqueness : The combination of the pyrazole, piperidine, and phenylethanamine moieties in a single molecule is unique, providing distinct chemical properties and potential applications.
- Functional Uniqueness : The presence of specific functional groups, such as the chlorine atom and methyl groups, imparts unique reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN4/c1-17-20(21(22)25(3)23-17)16-26(14-11-18-7-5-4-6-8-18)15-19-9-12-24(2)13-10-19/h4-8,19H,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJUBGJFYBCEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN(CCC2=CC=CC=C2)CC3CCN(CC3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)

![3-[(2-iodophenyl)carbamoyl]-3-(oxolan-2-yl)propanoic acid](/img/structure/B5128182.png)
![4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B5128190.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
![3-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE](/img/structure/B5128198.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N'-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5128212.png)
![3-[2-(5-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B5128220.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![Dimethyl 5-[[5-(2-methoxy-4-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B5128260.png)
